Tauro-omega-muricholic acid
Description
Contextualization within the Muricholic Acid Family
The muricholic acids are a group of bile acids predominantly found in mice, from which their name is derived, but they are also detected in lower concentrations in other species, including humans. wikipedia.orgavantiresearch.com They are distinguished from the primary human bile acids, cholic acid and chenodeoxycholic acid, by the presence of a hydroxyl group at the 6-position. wikipedia.org The main forms are α-muricholic acid and β-muricholic acid. wikipedia.org
ω-muricholic acid is a secondary bile acid, meaning it is formed from primary bile acids through the action of intestinal microorganisms. avantiresearch.comnih.gov Specifically, ω-muricholic acid is produced via the enzymatic conversion of β-muricholic acid by gut bacteria such as Clostridium species. avantiresearch.comvulcanchem.com The defining structural feature of ω-muricholic acid is the specific orientation of its hydroxyl groups. vulcanchem.com Tauro-omega-muricholic acid is the taurine-conjugated form of this secondary bile acid. caymanchem.comlipidmaps.org
Current Understanding of this compound as a Metabolite
This compound is recognized as an endogenous metabolite, a product of the body's metabolic processes. medchemexpress.com Its formation is a key step in the biotransformation of bile acids, a process heavily influenced by the gut microbiome. nih.govbiorxiv.org The conjugation with taurine (B1682933) significantly alters the physicochemical properties of the parent bile acid, ω-muricholic acid, affecting its solubility and biological activity. vulcanchem.com
The levels of TωMCA can fluctuate in response to various factors. For instance, research in mouse models has shown that hepatic levels of TωMCA decrease with diets supplemented with other bile acids like cholic acid, deoxycholic acid, chenodeoxycholic acid, or ursodeoxycholic acid. caymanchem.comlipidmaps.org Similarly, decreased levels have been observed in a high-fat diet-induced model of non-alcoholic fatty liver disease (NAFLD). caymanchem.commedchemexpress.com
Foundational Research Areas
Initial research into TωMCA has centered on its role in metabolic regulation and its potential as a biomarker for certain health conditions. One of the most significant areas of investigation is its association with neonatal sepsis. avantiresearch.comcaymanchem.com Studies have identified TωMCA as a predominant rare bile acid in the serum of infants with early-onset neonatal sepsis, suggesting its potential as a diagnostic marker. caymanchem.comnih.gov
Furthermore, the interplay between TωMCA, the gut microbiota, and host metabolism is a critical area of study. The gut microbiota's role in producing the precursor, ω-muricholic acid, highlights a complex gut-liver axis communication. biorxiv.orgasm.org Research has also explored how TωMCA and other muricholic acids interact with key metabolic regulators, such as the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in bile acid homeostasis. wikipedia.orgnih.govvulcanchem.com
Table 1: Key Characteristics of this compound and Related Compounds
| Compound Name | Chemical Formula | Type | Key Role/Feature |
|---|---|---|---|
| This compound | C26H45NO7S | Taurine-conjugated secondary bile acid | Potential biomarker for neonatal sepsis. avantiresearch.comcaymanchem.comnih.gov |
| ω-muricholic acid | C24H40O5 | Secondary bile acid | Precursor to TωMCA, formed by gut microbiota. avantiresearch.comvulcanchem.com |
| β-muricholic acid | C24H40O5 | Primary bile acid (in mice) | Precursor to ω-muricholic acid. avantiresearch.comwikipedia.org |
| Taurine | C2H7NO3S | Amino acid | Conjugates with ω-muricholic acid in the liver. avantiresearch.com |
| Cholic acid | C24H40O5 | Primary bile acid (in humans) | A major primary bile acid in humans. wikipedia.orgwikipedia.org |
| Chenodeoxycholic acid | C24H40O5 | Primary bile acid (in humans) | A major primary bile acid in humans. wikipedia.orgwikipedia.org |
Table 2: Research Findings on this compound
| Research Area | Finding | Species Studied |
|---|---|---|
| Neonatal Sepsis | TωMCA is the predominant rare bile acid in the serum of infants with early-onset neonatal sepsis. caymanchem.comnih.gov | Human (infants) |
| Dietary Influence | Hepatic levels of TωMCA are decreased in mice on diets supplemented with various bile acids. caymanchem.comlipidmaps.org | Mouse |
| NAFLD Model | Hepatic levels of TωMCA are decreased in a high-fat diet-induced mouse model of NAFLD. caymanchem.commedchemexpress.com | Mouse, Rat |
| Gut Microbiota | The formation of the precursor, ω-muricholic acid, is dependent on gut microbiota. avantiresearch.comvulcanchem.comasm.org | Rat, Mouse |
| FXR Antagonism | Tauro-conjugated muricholic acids have been identified as antagonists of the farnesoid X receptor (FXR). wikipedia.orgnih.gov | Mouse |
Structure
3D Structure
Properties
Molecular Formula |
C26H45NO7S |
|---|---|
Molecular Weight |
515.7 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23-,24-,25-,26-/m1/s1 |
InChI Key |
XSOLDPYUICCHJX-SYCKBGHMSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Biosynthesis and Endogenous Formation Pathways of Tauro Omega Muricholic Acid
Hepatic Synthesis of Precursor Bile Acids
The initial steps in the formation of tauro-omega-muricholic acid's precursors occur in the liver, where cholesterol undergoes a series of enzymatic reactions to produce primary bile acids.
The classical pathway of bile acid synthesis is initiated by the enzyme Cholesterol 7α-hydroxylase (CYP7A1). nih.govwikipedia.org This enzyme, located in the endoplasmic reticulum of hepatocytes, catalyzes the first and rate-limiting step in this pathway, which is the conversion of cholesterol to 7α-hydroxycholesterol. nih.govwikipedia.org The expression and activity of CYP7A1 are tightly regulated, primarily through a negative feedback mechanism involving bile acids returning to the liver via the enterohepatic circulation. nih.govresearchgate.net This regulation is crucial for maintaining cholesterol homeostasis. nih.gov The synthesis of bile acids represents a major route for the elimination of cholesterol from the body. pnas.org
In mice, the primary bile acids cholic acid and chenodeoxycholic acid are the main products of hepatic synthesis. portlandpress.com Chenodeoxycholic acid can be further metabolized to form α-muricholic acid and β-muricholic acid. mdpi.comebi.ac.uk This conversion is facilitated by the enzyme cytochrome P450 Cyp2c70, which is responsible for the 6-hydroxylation reactions that characterize muricholic acids. wikipedia.org Specifically, α-muricholic acid is produced from chenodeoxycholic acid, and β-muricholic acid is formed from ursodeoxycholic acid. wikipedia.org These muricholic acids are considered primary bile acids in mice and are found in significant concentrations, particularly in germ-free animals. ebi.ac.ukwikipedia.org
Intestinal Microbial Transformation Processes
The precursors synthesized in the liver are secreted into the intestine, where they are subjected to a series of transformations by the resident gut microbiota. These microbial actions are essential for the formation of omega-muricholic acid.
The conversion of β-muricholic acid to ω-muricholic acid is a key transformation carried out by intestinal microorganisms. nih.govnih.govcaymanchem.com This process involves a two-step enzymatic mechanism. vulcanchem.com First, the 6β-hydroxyl group of β-muricholic acid is oxidized to a 6-oxo group. nih.govvulcanchem.com Subsequently, this 6-oxo intermediate is reduced to a 6α-hydroxyl group, resulting in the formation of ω-muricholic acid. nih.govvulcanchem.com This transformation highlights the cooperative metabolic activity within the gut microbiome. nih.govnih.gov
Specific members of the gut microbiota are responsible for the enzymatic reactions that modify bile acids. The conversion of primary bile acids to secondary bile acids involves processes like dehydroxylation and epimerization, which are carried out by various bacterial genera. asm.orgjnmjournal.org
Clostridium : Species within the genus Clostridium are known to be involved in the formation of ω-muricholic acid. caymanchem.comavantiresearch.com They play a crucial role in the 7α-dehydroxylation of primary bile acids, a key step in the formation of secondary bile acids like deoxycholic acid and lithocholic acid. mdpi.comfrontiersin.orgmdpi.com
Eggerthellaceae : Bacteria from the Eggerthellaceae family are capable of bile acid epimerization and oxidation-reduction reactions. nih.govbmj.com Strains of Eggerthella lenta have been shown to possess hydroxysteroid dehydrogenase (HSDH) activity, which allows them to oxidize and epimerize hydroxyl groups on bile acids. nih.gov Some studies suggest their involvement in modifying glucocorticoids to produce other steroids. oup.com
Lachnospiraceae : Members of the Lachnospiraceae family are also involved in the conversion of primary to secondary bile acids through 7α-dehydroxylation. mdpi.comnih.govfrontiersin.org An increased abundance of Lachnospiraceae has been correlated with enhanced microbial transformation of primary bile acids. vulcanchem.com This family, along with Ruminococcaceae, is a dominant producer of butyrate (B1204436) in the human gut. frontiersin.org
Taurine (B1682933) Conjugation Pathway
Before being secreted from the liver, bile acids, including the newly formed ω-muricholic acid, undergo conjugation with an amino acid. In mice, this is predominantly taurine. ebi.ac.ukwikipedia.org This conjugation process results in the formation of tauro-conjugated bile acids, such as this compound. vulcanchem.comcaymanchem.com Conjugation increases the water solubility of bile acids, which is important for their function in digestion. biorxiv.org The resulting this compound is a taurine-conjugated form of the secondary bile acid ω-muricholic acid. avantiresearch.comcaymanchem.com
Biochemical Mechanism of Conjugation
This compound is the taurine-conjugated form of the secondary bile acid, omega-muricholic acid (ω-muricholic acid). avantiresearch.comcaymanchem.com The formation of this compound involves a critical two-step enzymatic process known as conjugation, which primarily occurs in the hepatocytes of the liver. wikipedia.orgnih.govnih.gov This biochemical pathway modifies ω-muricholic acid, which is formed in the intestine through the microbial transformation of β-muricholic acid. avantiresearch.comvulcanchem.comasm.org
The conjugation process enhances the amphipathic nature of the bile acid, making it more water-soluble and facilitating its secretion into the bile canaliculi. themedicalbiochemistrypage.org The general mechanism involves the activation of the bile acid's side-chain carboxylic group, followed by the attachment of the amino acid taurine.
The process can be summarized in two main reactions:
Activation: The unconjugated bile acid (omega-muricholic acid) reacts with Coenzyme A (CoA) in an ATP-dependent reaction to form a high-energy intermediate, an omega-muricholyl-CoA ester.
N-Acyl Amidation: The activated bile acid-CoA ester then reacts with taurine. The acyl group of the bile acid is transferred to the amino group of taurine, forming a stable amide bond and releasing Coenzyme A. The resulting molecule is this compound. themedicalbiochemistrypage.orgnih.gov
This conjugation is essential for the biological function of bile acids, as it affects their solubility, transport, and ability to act as signaling molecules. vulcanchem.com
Role of Bile Acid-Coenzyme A Synthetase (BACS) and Bile Acid-CoA:Amino Acid N-acyltransferase (BAAT)
The conjugation of omega-muricholic acid with taurine is catalyzed by a sequence of two specific enzymes: Bile Acid-Coenzyme A Synthetase (BACS) and Bile Acid-CoA:Amino Acid N-acyltransferase (BAAT). nih.govnih.gov
Bile Acid-Coenzyme A Synthetase (BACS): BACS, also known as very long-chain acyl-CoA synthetase, is encoded by the SLC27A5 gene. themedicalbiochemistrypage.org This enzyme is responsible for the first, rate-limiting step in the conjugation pathway. It catalyzes the activation of the bile acid by ligating it to Coenzyme A. This reaction requires energy in the form of ATP. BACS has a broad substrate specificity and can activate various primary and secondary bile acids, including the omega-muricholic acid that has been reabsorbed from the intestine and returned to the liver via the enterohepatic circulation. nih.govthemedicalbiochemistrypage.org
Bile Acid-CoA:Amino Acid N-acyltransferase (BAAT): Following activation by BACS, the resulting omega-muricholyl-CoA serves as the substrate for BAAT. nih.govthemedicalbiochemistrypage.org This enzyme catalyzes the final step of conjugation. It facilitates the transfer of the omega-muricholyl group from the CoA thioester to the amino group of taurine. nih.gov In mice, conjugation with taurine is the predominant pathway, while in humans, glycine (B1666218) conjugation is more common, though taurine conjugation still occurs. wikipedia.orgnih.gov The action of BAAT completes the synthesis of this compound, which is then ready for transport out of the hepatocyte. nih.gov
The coordinated action of BACS and BAAT ensures the efficient conjugation of bile acids, a critical process for maintaining bile acid homeostasis and regulating various metabolic pathways. nih.govthemedicalbiochemistrypage.org
Table 1: Key Enzymes in the Conjugation of Omega-Muricholic Acid
| Enzyme Name | Gene | Function | Step in Pathway |
| Bile Acid-Coenzyme A Synthetase (BACS) | SLC27A5 | Catalyzes the ATP-dependent formation of a bile acid-CoA thioester from a bile acid and Coenzyme A. themedicalbiochemistrypage.org | 1 (Activation) |
| Bile Acid-CoA:Amino Acid N-acyltransferase (BAAT) | BAAT | Transfers the bile acid from the bile acid-CoA thioester to the amino group of taurine (or glycine). nih.govthemedicalbiochemistrypage.orgnih.gov | 2 (Amidation) |
Molecular Interactions and Receptor Signaling Modulated by Tauro Omega Muricholic Acid
Farnesoid X Receptor (FXR) Interactions
The Farnesoid X Receptor (FXR) is a nuclear receptor that is highly expressed in the liver and intestine and is a key regulator of bile acid, lipid, and glucose metabolism. physiology.orgasm.org Certain muricholic acids, particularly in their taurine-conjugated forms, act as antagonists to this receptor, influencing its signaling cascade.
Tauro-beta-muricholic acid (TβMCA) as a Competitive and Reversible FXR Antagonist
Tauro-beta-muricholic acid (TβMCA), a taurine-conjugated form of beta-muricholic acid, has been identified as a competitive and reversible antagonist of FXR. medchemexpress.commedchemexpress.combiomol.comcaymanchem.comtargetmol.com Research has demonstrated that TβMCA can inhibit FXR signaling, a function that is particularly significant in the context of metabolic diseases. asm.orgacs.org The antagonistic activity of TβMCA has an IC50 value of 40 μM. medchemexpress.commedchemexpress.comcaymanchem.comtargetmol.com This characteristic distinguishes it from other bile acids like chenodeoxycholic acid (CDCA), which is a potent FXR agonist. asm.orgrupress.org The antagonistic properties of TβMCA are considered beneficial in improving metabolic endpoints in conditions such as obesity. acs.orgacs.org
It is noteworthy that other muricholic acid derivatives, such as glycine-β-muricholic acid (Gly-MCA), also exhibit FXR antagonistic properties and have been shown to reverse metabolic dysfunctions in diet-induced obese mice by inhibiting intestinal FXR activity. asm.orgacs.orgacs.org
Mechanisms of FXR Inhibition in Ileal and Hepatic Contexts
The inhibition of FXR by TβMCA occurs in both the ileum and the liver, key sites for bile acid signaling. In the intestine, FXR activation typically leads to the induction of target genes that regulate bile acid reabsorption and feedback to the liver. rupress.org By acting as an antagonist, TβMCA blocks these actions. asm.org This inhibition of intestinal FXR signaling has been linked to improvements in metabolic parameters. acs.org
The gut microbiota plays a crucial role in modulating the levels of FXR antagonists like TβMCA. nih.gov In germ-free mice, TβMCA accumulates, leading to the suppression of FXR signaling. biomol.comcaymanchem.com Conversely, colonization with a normal gut microbiome reduces TβMCA levels, thereby activating FXR. biomol.comcaymanchem.com This highlights a dynamic interplay between gut bacteria, bile acid metabolism, and host receptor signaling.
In the liver, FXR activation normally suppresses the expression of key enzymes involved in bile acid synthesis, such as Cholesterol 7α-hydroxylase (CYP7A1). rupress.orgmdpi.com By antagonizing hepatic FXR, TβMCA can interfere with this negative feedback loop, potentially leading to an increase in bile acid synthesis. However, the primary therapeutic focus has been on the benefits of intestinal FXR inhibition. acs.orgresearchgate.net
Impact on FXR-mediated Gene Expression (e.g., FGF15/19, SHP, CYP7A1)
The antagonistic action of TβMCA on FXR has direct consequences on the expression of several downstream target genes. A key target is Fibroblast Growth Factor 15 (FGF15) in mice and its human ortholog FGF19. rupress.orgmdpi.come-dmj.org Intestinal FXR activation normally induces FGF15/19 expression, which then travels to the liver to suppress CYP7A1 expression. rupress.orgmdpi.come-dmj.org By inhibiting intestinal FXR, TβMCA and similar antagonists can reduce FGF15/19 expression. acs.orgrupress.orgacs.org This reduction in the FGF15/19 signal can lead to an upregulation of CYP7A1 in the liver, thereby increasing bile acid synthesis. asm.orgrupress.org
Another important FXR target gene is the Small Heterodimer Partner (SHP). rupress.orgmdpi.com In both the liver and ileum, FXR activation induces SHP expression, which acts as a corepressor of other nuclear receptors, including those involved in bile acid synthesis. rupress.orgmdpi.com Inhibition of FXR by antagonists like TβMCA can therefore lead to decreased SHP expression, further contributing to the disinhibition of bile acid synthesis genes. acs.orgacs.org For instance, studies have shown that administration of an FXR antagonist can substantially inhibit the mRNA expression of both SHP and FGF15 in the ileum. acs.orgacs.org
G Protein-Coupled Bile Acid Receptor 1 (TGR5) Signaling Modulation
The G protein-coupled bile acid receptor 1 (TGR5), also known as GPBAR1, is a cell surface receptor that is activated by bile acids and plays a crucial role in energy homeostasis and glucose metabolism. physiology.orgvulcanchem.comoatext.com
Role of Omega-Muricholic Acid and Hydroxy-Muricholic Acid Derivatives in TGR5 Activation
Omega-muricholic acid (ωMCA) and other 6α-hydroxylated bile acids, such as hyocholic acid (HCA), have been identified as modulators of TGR5 signaling. vulcanchem.comtandfonline.comnih.gov Research indicates that these specific bile acids can activate TGR5. tandfonline.comnih.gov This activation is significant as it triggers downstream signaling cascades that influence metabolic processes, particularly glucose regulation. vulcanchem.comnih.gov Studies using primary ileal cells have demonstrated that ωMCA and HCA can stimulate GLP-1 secretion through a TGR5-dependent mechanism. tandfonline.com The interaction of these muricholic acid derivatives with TGR5 contributes to their unique biological profile compared to other bile acids that may primarily act on FXR. vulcanchem.com
Downstream Signaling Cascades Mediated by TGR5 (e.g., Glucagon-Like Peptide-1 (GLP-1) Secretion)
Activation of TGR5 by bile acids like ωMCA initiates a signaling cascade that leads to the secretion of Glucagon-Like Peptide-1 (GLP-1). researchgate.nettandfonline.comnih.govresearchgate.netbiorxiv.org GLP-1 is an incretin (B1656795) hormone secreted by enteroendocrine L-cells in the intestine, which plays a vital role in glucose homeostasis by stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release. oatext.comnih.govcambridge.org
The TGR5-mediated secretion of GLP-1 is a critical pathway for the metabolic benefits associated with certain bile acids. researchgate.netnih.govresearchgate.net In vitro studies have confirmed that TGR5 activation in primary ileal cells stimulates GLP-1 release. tandfonline.com This process is believed to involve an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net The TGR5-GLP-1 axis is a key mechanism through which dietary components and gut microbiota can influence host metabolism. researchgate.netnih.gov For example, dietary fiber supplementation has been shown to increase the production of 6α-hydroxylated bile acids, leading to improved glucose metabolism through TGR5-dependent mechanisms. researchgate.netnih.gov
The following table summarizes the key molecular interactions of muricholic acid derivatives:
| Compound | Receptor | Action | Key Downstream Effects |
|---|---|---|---|
| Tauro-beta-muricholic acid (TβMCA) | Farnesoid X Receptor (FXR) | Competitive and Reversible Antagonist | Inhibition of FGF15/19 and SHP expression, leading to increased CYP7A1 expression. |
| Omega-muricholic acid (ωMCA) | G Protein-Coupled Bile Acid Receptor 1 (TGR5) | Agonist | Stimulation of Glucagon-Like Peptide-1 (GLP-1) secretion. |
| Hyocholic acid (HCA) | G Protein-Coupled Bile Acid Receptor 1 (TGR5) | Agonist | Stimulation of Glucagon-Like Peptide-1 (GLP-1) secretion. |
Interactions with Other Nuclear Receptors (e.g., Pregnane X Receptor (PXR), Vitamin D Receptor (VDR), Constitutive Androstane Receptor (CAR))
While the farnesoid X receptor (FXR) is a primary target, the signaling potential of tauro-omega-muricholic acid (TωMCA) and other bile acids extends to a broader network of nuclear receptors that govern xenobiotic and endobiotic metabolism. These include the Pregnane X Receptor (PXR), the Vitamin D Receptor (VDR), and the Constitutive Androstane Receptor (CAR). nih.govnih.govmdpi.com These receptors play crucial roles in detoxification, immune function, and metabolic homeostasis. tandfonline.comnih.govnih.gov The interactions of bile acids with these receptors are complex and can be species-specific, with varying degrees of activation or antagonism. medchemexpress.comannualreviews.org
Pregnane X Receptor (PXR):
PXR is a key nuclear receptor that regulates the expression of genes involved in the metabolism and clearance of a wide array of foreign compounds (xenobiotics) and endogenous molecules, including bile acids. mdpi.comfrontiersin.org Bile acids, as a class of molecules, are known to interact with PXR. direct-ms.org The secondary bile acid, lithocholic acid (LCA), is a well-established PXR agonist. nih.gov Activation of PXR by ligands such as LCA can induce the expression of detoxification enzymes, thereby protecting the liver from the toxic accumulation of bile acids. nih.gov
Currently, there is a lack of direct scientific evidence from activation assays or binding studies specifically demonstrating that this compound acts as a direct ligand for or modulator of PXR. Research has primarily focused on other bile acids, such as LCA and its derivatives, in the context of PXR activation. mdpi.comnih.gov Therefore, while the broader class of bile acids interacts with PXR, the specific role of TωMCA in PXR signaling remains an area for future investigation.
Vitamin D Receptor (VDR):
The Vitamin D Receptor is another nuclear receptor that has been shown to be a target for certain bile acids, most notably the secondary bile acid lithocholic acid (LCA). nih.govannualreviews.org LCA can activate VDR, leading to the induction of genes involved in the detoxification of this potentially toxic bile acid. nih.govwjgnet.com This interaction highlights a protective mechanism against bile acid-induced cellular stress. nih.gov
Similar to the situation with PXR, direct experimental data on the interaction between this compound and VDR is not currently available in the scientific literature. Studies have extensively characterized LCA as a VDR ligand, but the binding affinity and functional effects of TωMCA on VDR have not been reported. nih.govannualreviews.org General statements in the literature indicate that bile acids can bind to VDR, but specific findings for TωMCA are absent. nih.gov
Constitutive Androstane Receptor (CAR):
The Constitutive Androstane Receptor is a critical regulator of xenobiotic and endobiotic metabolism, with significant overlap in target genes with PXR. nih.gov While direct binding of bile acids to CAR has not been definitively established, studies have revealed a relationship between CAR signaling and the metabolic profile of bile acids, including this compound.
Research in mouse models has shown that the activation or absence of CAR can influence the levels of TωMCA. One study demonstrated that activation of CAR in female mice led to an increased proportion of TωMCA in both the liver and serum. core.ac.uk Conversely, in CAR-null female mice, the proportion of TωMCA in the liver was lower compared to wild-type mice. gu.se Another study observed that in male CAR-null mice, the concentration of taurine-conjugated bile acids, including a significant decrease in TωMCA, was lower in the serum. gu.se These findings suggest that CAR signaling pathways can modulate the metabolism and homeostasis of TωMCA, although it is not yet clear if this is a direct ligand-receptor interaction or an indirect regulatory effect.
Interactive Data Table: Summary of this compound Interactions with PXR, VDR, and CAR
| Receptor | Direct Ligand Binding of TωMCA | Observed Effects Related to TωMCA | Key Research Findings |
| Pregnane X Receptor (PXR) | Not demonstrated | No direct effects reported for TωMCA. | Bile acids, particularly lithocholic acid (LCA), are known PXR ligands. mdpi.comnih.gov |
| Vitamin D Receptor (VDR) | Not demonstrated | No direct effects reported for TωMCA. | Lithocholic acid (LCA) is a known VDR ligand and activates VDR signaling. nih.govannualreviews.org |
| Constitutive Androstane Receptor (CAR) | Not demonstrated | CAR activation in female mice increases the proportion of TωMCA in the liver and serum. core.ac.uk CAR knockout in male mice decreases serum TωMCA levels. gu.se | CAR signaling appears to influence the metabolic profile of TωMCA, though a direct interaction is unconfirmed. |
Gut Microbiota Dynamics and Bile Acid Pool Regulation in Relation to Tauro Omega Muricholic Acid
Reciprocal Modulation between Tauro-omega-muricholic Acid and Gut Microbiota Composition
The relationship between TωMCA and the gut microbiota is bidirectional. The composition and activity of the gut microbial community significantly influence the levels of TωMCA, which in turn can modulate the gut microbial ecosystem.
The absence or significant reduction of gut microbiota leads to profound alterations in the bile acid pool, highlighting the essential role of microbes in bile acid metabolism. In germ-free (GF) or antibiotic-treated mice, there is a notable increase in the total bile acid pool. nih.gov This is largely due to the accumulation of conjugated bile acids, as the microbial enzymes responsible for their deconjugation are absent. portlandpress.comconicet.gov.ar
Specifically, studies have shown that microbiota-depleted mice exhibit a significant increase in the proportion of tauro-conjugated muricholic acids, including tauro-α-muricholic acid (TαMCA) and tauro-β-muricholic acid (TβMCA). nih.govnih.gov TωMCA is a further downstream metabolite of these muricholic acids. The accumulation of these conjugated bile acids, which act as antagonists to the farnesoid X receptor (FXR), leads to reduced FXR signaling in the ileum. nih.govnih.gov This, in turn, diminishes the production of fibroblast growth factor 15 (FGF15), a key inhibitor of bile acid synthesis in the liver. Consequently, the expression of the enzyme cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, is increased, leading to elevated de novo synthesis of bile acids. nih.govnih.gov
Table 1: Impact of Microbiota Depletion on Bile Acid Profile
| Condition | Key Changes in Bile Acid Pool | Mechanism | Reference |
| Germ-Free/Antibiotic-Treated Mice | Increased total bile acid pool | Reduced FXR activation, decreased FGF15, increased CYP7A1 expression | nih.govnih.gov |
| Increased proportion of tauro-conjugated bile acids (TαMCA, TβMCA) | Absence of microbial deconjugation | nih.govportlandpress.comconicet.gov.arnih.gov | |
| Decreased secondary bile acids | Lack of microbial 7α-dehydroxylation | mdpi.com |
Specific bacterial genera have been identified as key modulators of the bile acid pool, including the levels of TωMCA and its precursors.
Bifidobacterium : This genus is known to possess bile salt hydrolase (BSH) activity, which is crucial for the deconjugation of primary bile acids. cancerbiomed.org Supplementation with Bifidobacterium has been shown to alter the bile acid profile. mdpi.com While direct evidence linking Bifidobacterium to TωMCA levels is still emerging, their role in the initial deconjugation step is a critical prerequisite for the subsequent formation of ω-muricholic acid and its taurine (B1682933) conjugate.
Akkermansia : Akkermansia muciniphila has been associated with changes in bile acid metabolism. Studies have shown a negative correlation between Akkermansia and the farnesoid X receptor (FXR) agonist lithocholic acid (LCA), and a positive association with α-muricholic acid (α-MCA). foodandnutritionresearch.net Furthermore, long-term administration of a capsaicin (B1668287) diet, which promotes the abundance of Akkermansia, also leads to an increase in TβMCA levels. foodandnutritionresearch.netfoodandnutritionresearch.net
Lactobacillus : Members of the Lactobacillus genus are well-known for their BSH activity. foodandnutritionresearch.netmdpi.com Some studies have indicated a negative correlation between Lactobacillus abundance and levels of the FXR antagonist TβMCA. foodandnutritionresearch.net For instance, capsaicin administration was found to decrease Lactobacillus abundance, reduce BSH activity, and consequently increase levels of conjugated bile acids like TβMCA. foodandnutritionresearch.netmdpi.comresearchgate.net Conversely, other research has linked an increased abundance of the Lactobacillus genus to higher levels of tauro-β-muricholic acid. mdpi.com
Role of Microbial Bile Salt Hydrolase (BSH) Activity in Conjugated Bile Acid Metabolism
Microbial bile salt hydrolase (BSH) is a pivotal enzyme in the metabolism of conjugated bile acids such as TωMCA. srce.hrmdpi.com This enzyme catalyzes the hydrolysis of the amide bond that links a bile acid to its amino acid conjugate (either taurine or glycine). jmb.or.krjmb.or.kr This deconjugation is a critical gateway step, as it converts primary conjugated bile acids into their unconjugated forms, making them available for further microbial transformations, including dehydroxylation and epimerization, which lead to the formation of secondary bile acids. mdpi.comtandfonline.com
The BSH activity varies significantly among different bacterial species and even strains. researchgate.net For instance, some Lactobacillus species exhibit a preference for deconjugating taurine-conjugated bile salts, while others are more active towards glycine-conjugated forms. jmb.or.krresearchgate.net The presence and activity of BSH-producing bacteria, such as Lactobacillus, Bifidobacterium, and Clostridium, are therefore essential in shaping the composition of the bile acid pool. cancerbiomed.org A reduction in BSH activity, as seen with certain dietary interventions or antibiotic use, can lead to an accumulation of conjugated bile acids like TβMCA, a precursor to TωMCA. mdpi.comunite.it
Alterations in Bile Acid Profile and Microbiota in Response to Dietary Interventions (e.g., Oligofructose Supplementation, Capsaicin)
Dietary components can significantly influence both the gut microbiota composition and the bile acid profile, thereby affecting the levels of TωMCA.
Capsaicin : The active component of chili peppers, capsaicin, has been shown to alter the gut microbiota and bile acid metabolism. foodandnutritionresearch.netnih.govresearchgate.net Studies in rats fed a high-fat diet found that capsaicin administration increased the levels of several bile acids, including β-muricholic acid and tauro-β-muricholic acid (TβMCA). foodandnutritionresearch.netfoodandnutritionresearch.net This was accompanied by a decrease in the abundance of Firmicutes and an increase in specific bacteria like Akkermansia. foodandnutritionresearch.net One proposed mechanism is that capsaicin can reduce the abundance of BSH-producing bacteria like Lactobacillus, leading to reduced deconjugation and an accumulation of conjugated bile acids such as TβMCA. foodandnutritionresearch.netmdpi.comresearchgate.net
Table 2: Effects of Dietary Interventions on Microbiota and Bile Acids
| Dietary Intervention | Effect on Gut Microbiota | Effect on Bile Acid Profile | Reference |
| Oligofructose | Increases Bifidobacterium and Akkermansia | Increases 6α-hydroxylated bile acids | bmj.comresearchgate.net |
| Reverses high-fat diet-induced increase in taurine-conjugated bile acids | nih.gov | ||
| Capsaicin | Decreases Firmicutes, increases Akkermansia | Increases β-muricholic acid and TβMCA | foodandnutritionresearch.netfoodandnutritionresearch.net |
| Decreases Lactobacillus | Reduces BSH activity, increasing conjugated bile acids | foodandnutritionresearch.netmdpi.comresearchgate.net |
Physiological and Pathophysiological Roles in Preclinical and Animal Models
Regulation of Hepatic and Systemic Metabolism
Influence on Lipid Homeostasis in Murine Models
Tauro-omega-muricholic acid (T-ω-MCA), a taurine-conjugated secondary bile acid predominantly found in mice, has been shown to play a role in lipid metabolism. wikipedia.orgrug.nl Studies in murine models have revealed that the levels of T-ω-MCA can be influenced by dietary interventions and metabolic state, suggesting its involvement in lipid homeostasis.
In a mouse model of type 2 diabetes (T2DM), lower levels of T-ω-MCA were observed compared to healthy controls, indicating a potential disruption in its metabolism in diabetic conditions. mdpi.com Conversely, in a model of diet-induced obesity, treatment with the polyphenol myricetin (B1677590) led to a significant increase in hepatic T-ω-MCA levels, which was associated with anti-atherosclerotic effects and improved serum lipid profiles. rsc.org These findings suggest that higher levels of T-ω-MCA may be linked to beneficial outcomes in lipid regulation.
Furthermore, research on genetically modified mice has provided more insights. In mice overexpressing the cholesterol 7α-hydroxylase (CYP7A1) enzyme, which are resistant to high-fat diet-induced obesity, there are significant alterations in the bile acid pool, including changes in muricholic acid derivatives. nih.gov While not always directly measuring T-ω-MCA, these studies highlight the importance of the muricholic acid family in maintaining lipid balance. For instance, in a study on diabetic db/db mice, which exhibit morbid obesity, grape seed proanthocyanidin (B93508) extract supplementation led to depleted serum levels of T-ω-MCA, alongside improvements in glucose metabolism. nih.gov
Interestingly, in a mouse model of non-alcoholic fatty liver disease (NAFLD) induced by a high-fat diet, hepatic levels of T-ω-MCA were found to be decreased. medchemexpress.comcaymanchem.com This reduction in T-ω-MCA in a state of hepatic lipid accumulation further supports its potential role in maintaining normal lipid homeostasis.
The table below summarizes findings from various murine models regarding the influence of T-ω-MCA on lipid homeostasis.
| Model | Intervention/Condition | Tissue | Change in T-ω-MCA | Associated Outcome |
| T2DM Mice | Diabetes | Feces | Decreased | Disrupted bile acid metabolism |
| ApoE−/− Mice | Myricetin Treatment | Liver | Increased | Anti-atherosclerotic effects |
| db/db Mice | Proanthocyanidin Extract | Serum | Decreased | Improved glucose metabolism |
| High-Fat Diet-Induced NAFLD | High-Fat Diet | Liver | Decreased | Hepatic steatosis |
| DKO Mice (impaired thermogenesis) | Genetic Knockout | Brown Adipose Tissue | Decreased | Reduced secondary bile acids |
Modulation of Glucose Homeostasis and Insulin (B600854) Sensitivity in Rodent Models
This compound has been implicated in the regulation of glucose metabolism and insulin sensitivity in rodent models, often in the context of broader changes to the bile acid pool. For instance, in db/db mice, a model for type 2 diabetes, treatment with grape seed proanthocyanidin extract resulted in improved glucose metabolism, which was accompanied by a depletion of serum T-ω-MCA. nih.gov This suggests a potential link between lower circulating levels of this bile acid and enhanced glucose control under certain conditions.
In another study involving T2DM mice, lower fecal levels of T-ω-MCA were observed compared to their healthy counterparts, pointing to altered bile acid metabolism in the diabetic state. mdpi.com Conversely, research on mice resistant to high-fat diet-induced obesity showed that these mice had significantly increased levels of intestinal tauro-conjugated bile acids, including T-ω-MCA. researchgate.net This was associated with reduced fat accumulation and increased glucose tolerance. researchgate.net
The table below presents findings on the modulation of glucose homeostasis and insulin sensitivity by T-ω-MCA in rodent models.
| Model | Intervention/Condition | Tissue | Change in T-ω-MCA | Associated Outcome |
| db/db Mice | Proanthocyanidin Extract | Serum | Decreased | Improved glucose metabolism |
| T2DM Mice | Diabetes | Feces | Decreased | Disrupted bile acid metabolism |
| Obesity-Resistant Mice | High-Fat Diet | Intestine | Increased | Increased glucose tolerance |
| ApoE−/− Mice | Myricetin Treatment | Liver | Increased | Improved insulin sensitivity |
Impact on Energy Expenditure in Animal Models
This compound is increasingly recognized for its potential role in modulating energy expenditure, particularly through its interactions with bile acid signaling pathways that influence thermogenesis. Studies in animal models suggest that alterations in T-ω-MCA levels are associated with changes in metabolic rate and heat production.
In a notable study, mice resistant to high-fat diet-induced obesity were found to have increased energy expenditure through the activation of brown adipose tissue (BAT) thermogenesis. researchgate.net This metabolically favorable phenotype was linked to significant changes in the gut microbiota and bile acid profiles, including a marked increase in intestinal T-ω-MCA. researchgate.net This suggests a positive correlation between higher levels of this bile acid in the gut and enhanced energy expenditure.
Conversely, in a mouse model with impaired thermogenic function due to the knockout of specific genes, a decrease in secondary bile acids, including T-ω-MCA, was observed in brown adipose tissue. biorxiv.org This finding further supports the connection between T-ω-MCA and the regulation of thermogenesis. The administration of bile acids to mice has been shown to increase energy expenditure in brown adipose tissue, preventing obesity and insulin resistance, an effect mediated through bile acid receptors. researchgate.net While these studies often look at the broader effects of the bile acid pool, the specific changes in T-ω-MCA levels in models of altered energy expenditure highlight its potential contribution.
Research has also demonstrated that oral treatment with Eubacterium hallii, a butyrate-producing bacterium, improved insulin sensitivity and increased energy expenditure in diabetic db/db mice. wur.nl This was accompanied by a significant reduction in fecal levels of ω-muricholic acid, the unconjugated form of T-ω-MCA, suggesting that microbial modulation of this bile acid is linked to systemic energy metabolism. wur.nl
The table below summarizes the key findings on the impact of T-ω-MCA on energy expenditure in animal models.
| Model/Condition | Key Finding | Impact on T-ω-MCA/ω-MCA | Associated Effect on Energy Expenditure |
| Obesity-Resistant Mice | Increased BAT thermogenesis | Increased intestinal T-ω-MCA | Increased |
| Thermogenically Impaired DKO Mice | Reduced BAT function | Decreased T-ω-MCA in BAT | Decreased |
| db/db Mice treated with E. hallii | Improved insulin sensitivity and metabolism | Decreased fecal ω-MCA | Increased |
Anti-inflammatory and Immunomodulatory Effects in Cellular and Preclinical Models
Mechanisms of Inflammation Regulation through Bile Acid Receptors (FXR, TGR5)
This compound, like other bile acids, exerts its immunomodulatory effects in part through interaction with specific bile acid-activated receptors, principally the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). mdpi.comnih.govjrd.or.kr These receptors are expressed in various immune cells, including macrophages and dendritic cells, as well as in intestinal epithelial cells, and play a crucial role in maintaining immune homeostasis and regulating inflammatory responses. mdpi.comnih.govnih.gov
The muricholic acids, including T-ω-MCA's precursor ω-muricholic acid, are known to be potent antagonists of FXR. wikipedia.orgnih.govmdpi.come-dmj.org By antagonizing FXR in the intestine, these bile acids can influence the expression of genes involved in inflammation. nih.govnih.gov FXR activation generally suppresses inflammation through various mechanisms, including the inhibition of the pro-inflammatory transcription factor NF-κB. nih.govportlandpress.com Therefore, the antagonistic action of muricholic acids on FXR can modulate this anti-inflammatory pathway.
The interplay between FXR and TGR5 signaling is complex. In some contexts, FXR antagonism by bile acids like T-ω-MCA can lead to increased bile acid synthesis, which in turn can provide more ligands for TGR5 activation, thereby promoting anti-inflammatory pathways. This dual-receptor modulation allows for a nuanced regulation of inflammation in response to changes in the bile acid composition.
The table below outlines the primary mechanisms of inflammation regulation by T-ω-MCA through bile acid receptors.
| Receptor | Role of T-ω-MCA/Muricholic Acids | Downstream Effect | Outcome on Inflammation |
| FXR | Antagonist | Inhibition of FXR signaling, potential modulation of NF-κB pathway | Context-dependent regulation |
| TGR5 | Potential Ligand/Modulator | Activation of TGR5 signaling, suppression of pro-inflammatory cytokines, inhibition of NLRP3 inflammasome | Anti-inflammatory |
Cellular and Molecular Responses in in vitro and Murine Inflammation Models
In various in vitro and murine models of inflammation, this compound and its related compounds have demonstrated immunomodulatory properties, influencing cellular and molecular inflammatory responses. These effects are often mediated through the regulation of key inflammatory pathways and immune cell functions.
In cellular models, bile acids have been shown to directly impact immune cells. For example, studies using bone-marrow-derived macrophages (BMDMs) have revealed that certain bile acids can suppress the activation of the NLRP3 inflammasome, leading to a reduction in the production of pro-inflammatory cytokines like IL-1β and IL-6. d-nb.info While the direct effect of T-ω-MCA in these specific assays is not always singled out, the broader family of tauro-conjugated bile acids has shown anti-inflammatory potential. d-nb.info For instance, taurochenodeoxycholic acid (TCDCA) has been observed to have potent anti-inflammatory effects in macrophages. d-nb.info
In murine models of inflammation, alterations in the levels of T-ω-MCA have been associated with changes in the inflammatory state. For example, in a mouse model of antibiotic-induced dysbiosis, an increase in fecal tauro-bile acids, including T-ω-MCA, was observed. frontiersin.org This change in the bile acid profile was linked to alterations in the gut microbiota and could have implications for intestinal immunity. frontiersin.org
Furthermore, in models of inflammatory bowel disease (IBD), the precursor, ω-muricholic acid, has been shown to mitigate intestinal inflammation. vulcanchem.com This suggests that T-ω-MCA could also play a protective role in the gut. The mechanisms are thought to involve the modulation of bile acid receptors which in turn regulate the expression of pro-inflammatory genes and the function of immune cells like macrophages and dendritic cells. mdpi.comnih.gov For instance, bile acid receptor activation can shift macrophages towards an anti-inflammatory M2 phenotype and influence the balance of T helper cells. nih.govnih.gov
The table below summarizes some of the observed cellular and molecular responses to T-ω-MCA and related bile acids in inflammatory models.
| Model System | Key Finding | Cellular/Molecular Response |
| In vitro Macrophage Models | Suppression of inflammasome activation by tauro-conjugated bile acids | Reduced production of IL-1β and IL-6 |
| Murine Model of Antibiotic-Induced Dysbiosis | Increased fecal levels of tauro-bile acids, including T-ω-MCA | Altered gut microbiota and bile acid pool |
| Murine Models of IBD | Mitigation of intestinal inflammation by ω-muricholic acid | Modulation of immune cell function and inflammatory gene expression |
Association with Disease States in Animal Models
This compound (TωMCA) has been investigated in various murine models to understand its role in different disease states. These studies reveal significant alterations in its levels in metabolic, hepatic, and neurological conditions, suggesting its potential involvement in the pathophysiology of these diseases.
Murine Models of Metabolic Dysfunction (e.g., High-Fat Diet-Induced Obesity, Fatty Liver, Diabetes)
In rodent models of metabolic dysfunction, the levels of TωMCA show notable changes, often in response to dietary challenges and underlying genetic predispositions.
High-Fat Diet-Induced Obesity and Fatty Liver: In a rat model of non-alcoholic fatty liver disease (NAFLD) induced by a high-fat diet, hepatic levels of TωMCA were significantly decreased. sci-hub.semedchemexpress.com This decrease was part of a broader alteration in the bile acid profile, which included reductions in other tauro-conjugated and unconjugated bile acids. sci-hub.se Similarly, in a mouse model of NAFLD induced by a high-fat diet, hepatic concentrations of TωMCA were found to be lower. caymanchem.comlipidmaps.orgbiomol.com Conversely, in a study on ApoE−/− mice, a model for atherosclerosis often associated with metabolic syndrome, treatment with myricetin, a natural flavonoid, led to a significant increase in hepatic TωMCA levels, which was associated with an attenuation of atherosclerosis. rsc.org
Diabetes: In db/db mice, a well-established model for type 2 diabetes, the levels of TωMCA in the liver did not show significant variation compared to control mice. researchgate.net This is in contrast to other bile acids that were significantly altered, suggesting a complex regulation of bile acid metabolism in this particular diabetic model. researchgate.net Another study on diabetic model mice also listed TωMCA in its analysis of bile acids but did not report significant changes in its colonic concentrations. mdpi.comnih.gov
The following table summarizes the observed changes in TωMCA levels in murine models of metabolic dysfunction.
| Model | Tissue/Fluid | Observed Change in TωMCA | Reference |
| High-Fat Diet-Induced NAFLD (Rat) | Liver | Decreased | sci-hub.semedchemexpress.com |
| High-Fat Diet-Induced NAFLD (Mouse) | Liver | Decreased | caymanchem.comlipidmaps.orgbiomol.com |
| ApoE−/− Mouse (Atherosclerosis) | Liver | Increased (with myricetin treatment) | rsc.org |
| db/db Mouse (Type 2 Diabetes) | Liver | No significant change | researchgate.net |
Murine Models of Hepatic and Biliary Disorders (e.g., Cholestasis, Sclerosing Cholangitis, Non-alcoholic Fatty Liver Disease)
Murine models of cholestasis and sclerosing cholangitis have demonstrated that TωMCA is a component of the altered bile acid pool, with its levels changing in response to disease progression and therapeutic interventions.
Cholestasis: In mouse models of acute intrahepatic cholestasis induced by chemicals such as ethinyl estradiol (B170435) (EE), unconjugated ω-muricholic acid was found to be decreased, while various taurine-conjugated bile acids were increased. frontiersin.org While TωMCA was not specifically highlighted as increased in this study, the general trend suggests a shift towards taurine (B1682933) conjugation during cholestasis. frontiersin.org
Sclerosing Cholangitis: In Mdr2−/− mice, a model for sclerosing cholangitis, treatment with the bile acid sequestrant colesevelam (B1170362) led to a shift in the hepatic and biliary bile acid composition towards a more hydrophilic profile. bmj.combmj.com Taurine-conjugated muricholic acids, including TωMCA, became the most prominent species in the bile of these treated mice. bmj.com This alteration was associated with an improvement in liver and bile duct injury. bmj.combmj.com
Non-alcoholic Fatty Liver Disease (NAFLD): As mentioned previously, hepatic levels of TωMCA are decreased in high-fat diet-induced mouse models of NAFLD. caymanchem.comlipidmaps.orgbiomol.com This finding links alterations in this specific bile acid to the pathogenesis of fatty liver disease.
The data from these studies are summarized in the table below.
| Model | Tissue/Fluid | Observed Change in TωMCA | Reference |
| Mdr2−/− Mouse (Sclerosing Cholangitis) | Bile | Increased (with colesevelam treatment) | bmj.com |
| High-Fat Diet-Induced NAFLD (Mouse) | Liver | Decreased | caymanchem.comlipidmaps.orgbiomol.com |
Murine Models of Neurological Conditions (e.g., Alzheimer's Disease Models)
Recent studies have begun to explore the link between bile acid metabolism and neurodegenerative diseases like Alzheimer's disease (AD), with TωMCA emerging as a molecule of interest.
Alzheimer's Disease Models: In the AppNL-G-F mouse model of AD, sex-specific changes in hepatic TωMCA levels were observed. nih.gov Male AppNL-G-F mice showed increased concentrations of taurine-conjugated primary bile acids, including TωMCA, in the liver compared to wild-type controls. nih.gov In contrast, female AppNL-G-F mice exhibited decreased levels of tauro-α,ω-muricholic acid. nih.gov Another study using the same mouse model reported that while unconjugated muricholic acids were significantly reduced in the serum of AppNL-G-F mice, taurine-conjugated muricholic acids, including tauro-α+ω-muricholic acid, were significantly elevated. nih.gov These findings suggest a dysregulation of bile acid metabolism in AD models that is influenced by both sex and the specific form of the bile acid (conjugated vs. unconjugated). nih.govnih.gov
The findings from murine models of Alzheimer's disease are presented in the table below.
| Model | Sex | Tissue/Fluid | Observed Change in TωMCA | Reference |
| AppNL-G-F Mouse (AD) | Male | Liver | Increased | nih.gov |
| AppNL-G-F Mouse (AD) | Female | Liver | Decreased (as tauro-α,ω-muricholic acid) | nih.gov |
| AppNL-G-F Mouse (AD) | Not specified | Serum | Increased (as tauro-α+ω-muricholic acid) | nih.gov |
Advanced Analytical Methodologies for Tauro Omega Muricholic Acid Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the analysis of bile acid profiles in biological samples. nih.gov This powerful technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, enabling the precise identification and quantification of dozens of bile acid species in a single analysis. nih.govacs.orgnih.gov
Ultra-Performance Liquid Chromatography (UPLC) significantly enhances the separation of complex bile acid mixtures, including the resolution of closely related isomers. researchgate.netwaters.com By utilizing columns with smaller particle sizes (typically under 2 μm), UPLC systems operate at higher pressures than traditional HPLC, resulting in faster analysis times, improved resolution, and greater sensitivity. researchgate.netwaters.com
For bile acid profiling, reversed-phase chromatography is commonly employed, with C8 and C18 columns being popular choices. nih.govresearchgate.netmdpi.com A typical UPLC method for separating a comprehensive panel of bile acids, including TωMCA, involves a gradient elution with a binary mobile phase system. nih.gov This system often consists of an aqueous component (e.g., water with a modifier like formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol). nih.govresearchgate.net The gradient elution, which involves progressively increasing the proportion of the organic solvent, allows for the effective separation of bile acids based on their polarity within a single run that can be as short as 15 to 21 minutes. acs.orgnih.gov The column temperature is often elevated (e.g., 50-65°C) to improve peak shape and separation efficiency. nih.govthermofisher.com This chromatographic separation is crucial because many bile acids, including the muricholic acid isomers (alpha, beta, and omega), are isobaric, meaning they have the same mass and cannot be distinguished by mass spectrometry alone. nih.govdoi.org
For highly selective and sensitive quantification of specific bile acids, tandem mass spectrometers are often operated in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.netuqam.ca This targeted approach significantly enhances the signal-to-noise ratio by monitoring specific, predefined mass transitions. researchgate.net An MRM experiment involves two stages of mass analysis: first, the quadrupole (Q1) is set to isolate a specific precursor ion (the molecular ion of the target analyte, in this case, TωMCA). This isolated ion is then fragmented in a collision cell (Q2), and a second quadrupole (Q3) is set to detect a specific, characteristic fragment ion, known as the product ion. nih.govmdpi.com
The precursor-to-product ion transition is unique to the target molecule, providing a high degree of specificity and minimizing interference from other compounds in the matrix. researchgate.netmdpi.com For taurine-conjugated bile acids like TωMCA, the fragmentation pattern in negative-ion mode is well-characterized. The precursor ion corresponds to the deprotonated molecule [M-H]⁻, which for TωMCA is m/z 514.3. nih.govmetabolomicsworkbench.org Upon collision-induced dissociation, a characteristic fragment ion is the sulfite (B76179) anion (SO₃⁻) at m/z 80, resulting from the cleavage of the taurine (B1682933) moiety. nih.govnih.gov Therefore, the MRM transition of 514.3 → 80 is a sensitive and specific choice for quantifying TωMCA. metabolomicsworkbench.org
| Compound Name | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|---|
| Tauro-omega-muricholic acid | TωMCA | 514.3 | 80 | metabolomicsworkbench.org |
| Tauro-α-muricholic acid | TαMCA | 514.3 | 80 | metabolomicsworkbench.org |
| Tauro-β-muricholic acid | TβMCA | 514.3 | 80 | metabolomicsworkbench.orgacs.org |
| Taurocholic acid | TCA | 514.3 | 80 | nih.gov |
| Taurochenodeoxycholic acid | TCDCA | 498.3 | 80 | nih.gov |
| Glycocholic acid | GCA | 464.3 | 74 | medpace.com |
| Cholic acid | CA | 407.3 | 407.3 | medpace.com |
Electrospray Ionization (ESI) is the most common ionization technique used for LC-MS analysis of bile acids because it is a soft ionization method that typically keeps the parent molecule intact. nih.govmdpi.com For bile acids, which possess a carboxylic acid group and, in conjugated forms, a sulfonic acid or amino acid moiety, analysis is preferentially performed in the negative-ion ESI mode. nih.govnih.govmdpi.comacs.orgd-nb.info In this mode, the analytes readily lose a proton to form abundant deprotonated molecular ions, [M-H]⁻. mdpi.comresearchgate.net
The negative-ion mode offers higher sensitivity for bile acids compared to the positive-ion mode. mdpi.com Furthermore, the fragmentation patterns in negative-ion MS/MS are highly informative. Taurine-conjugated bile acids consistently produce characteristic fragment ions at m/z 124 (taurine fragment), m/z 107, and the highly abundant m/z 80 (SO₃⁻). nih.gov Similarly, glycine-conjugated bile acids yield a characteristic fragment at m/z 74, corresponding to the deprotonated glycine (B1666218). nih.gov These predictable fragmentation patterns are invaluable for the targeted identification and quantification of different classes of conjugated bile acids using MRM.
Sample Preparation and Quantification Strategies
The goal of sample preparation is to extract the bile acids from the complex biological matrix, remove interfering substances like proteins and phospholipids, and concentrate the analytes to a level suitable for LC-MS/MS analysis. acs.orgnih.gov
The choice of extraction method depends on the complexity of the biological matrix. nih.gov Common techniques include protein precipitation and solid-phase extraction (SPE).
Serum/Plasma: A straightforward and widely used method for serum or plasma is protein precipitation. medpace.comnih.gov This typically involves adding a cold organic solvent, such as acetonitrile or methanol (B129727), to the sample in a 3:1 or 4:1 ratio. mdpi.commedpace.com After vortexing and centrifugation, the proteins are pelleted, and the supernatant containing the bile acids is collected, dried, and reconstituted in a suitable solvent for injection. nih.govmedpace.com
Liver Tissue: Extraction from liver tissue is more complex. The tissue is first homogenized, often after being flash-frozen and pulverized. acs.orgnih.gov A common approach is a one-pot extraction where the homogenate is mixed with a solvent like methanol or a methanol/acetonitrile mixture to simultaneously extract the bile acids and precipitate proteins. acs.org Some protocols may employ a two-step process involving initial homogenization in a water/methanol mixture followed by deproteinization with an alkaline acetonitrile solution. acs.org Solid-phase extraction (SPE) with cartridges like C18 or HLB can be used for further cleanup and concentration of the extracts. researchgate.netnih.gov
Cecal Content/Feces: For cecal content or feces, samples are often homogenized and then extracted with an organic solvent. mdpi.comnih.gov For instance, a method for cecal contents involves extraction with methanol containing internal standards, followed by centrifugation to remove solid debris. mdpi.com
| Biological Matrix | Key Extraction Steps | Reference |
|---|---|---|
| Serum / Plasma | 1. Add deuterated internal standards. 2. Precipitate proteins with cold methanol or acetonitrile. 3. Vortex and centrifuge. 4. Collect, evaporate, and reconstitute supernatant. | nih.govmdpi.commedpace.com |
| Liver Tissue | 1. Homogenize tissue sample. 2. Add extraction solvent (e.g., methanol/acetonitrile) and internal standards. 3. Centrifuge to pellet debris. 4. (Optional) Clean up with Solid-Phase Extraction (SPE). 5. Evaporate and reconstitute final extract. | acs.orgnih.govfrontiersin.org |
| Cecal Content | 1. Homogenize sample. 2. Extract with methanol containing internal standards. 3. Vortex and centrifuge at 4°C. 4. Transfer supernatant for analysis. | mdpi.comnih.gov |
For accurate and precise absolute quantification, the use of stable isotope-labeled internal standards (IS) is indispensable. mdpi.combiomol.com These are typically deuterated (e.g., d4) analogues of the bile acids being measured. biomol.comcaymanchem.comcaymanchem.com An internal standard, such as Tauro-beta-muricholic acid-d4 (TβMCA-d4), is added to the sample at a known concentration at the very beginning of the sample preparation process. mdpi.combiomol.comcaymanchem.com
TβMCA-d4 is chemically identical to its non-labeled counterpart, TβMCA, and serves as an ideal internal standard for other muricholic acid taurine conjugates like TωMCA due to its nearly identical chemical properties and chromatographic behavior. metabolomicsworkbench.orgbiomol.com The deuterated standard co-elutes with the endogenous analyte but is distinguished by its higher mass in the mass spectrometer. metabolomicsworkbench.orgnih.gov By calculating the ratio of the peak area of the endogenous analyte to the peak area of the known amount of internal standard, any variability or loss during the extraction, cleanup, and ionization processes can be effectively normalized. researchgate.net This internal standardization is crucial for correcting for matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds—and ensures high accuracy and reproducibility in quantification. researchgate.netmdpi.com
Quantitative Data Analysis and Method Validation Principles
The robust quantification of this compound in biological matrices is contingent upon rigorous method validation. This process ensures that the analytical methodology is reliable, reproducible, and fit for its intended purpose. Key parameters evaluated during validation include precision, accuracy, linearity, and the limits of detection and quantification. These principles are fundamental to generating high-quality data in research settings.
Assessment of Precision, Accuracy, and Linearity
The validation of analytical methods, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), involves a systematic assessment of their performance. mdpi.com Precision, accuracy, and linearity are cornerstone criteria in this validation process.
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (CV), also known as the relative standard deviation (RSD). For bile acid analysis, including this compound, validation studies often assess both intra-day precision (within a single day) and inter-day precision (across different days). Research has demonstrated that for a panel of 36 bile acids, including tauro-ω-muricholic acid, intra-day precision CVs were below 8.6% and inter-day CVs were below 16.0%. nih.gov In another study quantifying 21 bile acids in rat liver, which included taurine-conjugated muricholic acids, intra-day and inter-day precision were reported to be primarily less than 20% RSD. nii.ac.jp
Accuracy denotes the closeness of the mean of a set of results to the true or accepted reference value. It is often expressed as the relative error measurement (RME). For the aforementioned panel of 36 bile acids, intra- and inter-day accuracies ranged from -11.9% to 8.6%. nih.gov Similarly, a separate method validation reported accuracies primarily within ±20%. nii.ac.jp
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. This is typically evaluated by analyzing standard solutions at different concentrations and is mathematically represented by the coefficient of determination (r²). A value close to 1.000 indicates a strong linear relationship. For a comprehensive bile acid analysis that included this compound, the regression coefficients (r²) for the calibration curves were consistently higher than 0.996. nih.gov Other validated methods for multiple bile acids have also reported excellent linearity, with r² values ranging from 0.990 to 0.999. acs.orgnih.gov
The table below summarizes the typical performance characteristics of a validated LC-MS/MS method for bile acid analysis, inclusive of this compound.
Table 1: Summary of Precision, Accuracy, and Linearity for a Validated Bile Acid Analytical Method
| Parameter | Metric | Result | Source |
|---|---|---|---|
| Intra-day Precision | Coefficient of Variation (CV%) | < 8.6% | nih.gov |
| Inter-day Precision | Coefficient of Variation (CV%) | < 16.0% | nih.gov |
| Accuracy | Relative Error Measurement (RME) | -11.9% to 8.6% | nih.gov |
| Linearity | Coefficient of Determination (r²) | > 0.996 | nih.gov |
Determination of Lower Limits of Quantification (LLOQ) and Detection (LOD)
The sensitivity of an analytical method is defined by its Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD).
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. A study by Vogt et al. (2020) established a highly sensitive LC-MS/MS method for 36 bile acids, including this compound. mdpi.com For analysis in serum and plasma, the LOD for this compound was determined to be 0.01 ng/mL. mdpi.com When analyzing liver tissue, the LOD was found to be 0.03 ng/mL. mdpi.com
The Lower Limit of Quantification (LLOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. In the same comprehensive study, the LLOQ for this compound in serum and plasma was established at 0.02 ng/mL. mdpi.com For liver tissue, the LLOQ was 0.09 ng/mL. mdpi.com Other methods have reported LLOQ ranges for broad panels of bile acids, with values typically falling between 2.5 and 20 nM. nih.gov For instance, one targeted panel specifies an LLOQ of 10 ng/mL for the related isomers Tauro Alpha-Muricholic Acid and Tauro Beta-Muricholic Acid in human plasma. metabolon.com
The determination of these limits is crucial for the reliable measurement of low-concentration bile acids, which can be of significant interest in various physiological and pathological states. nih.gov
The table below provides a detailed breakdown of the LOD and LLOQ values for this compound in different biological matrices as determined by a validated, highly sensitive LC-MS/MS method.
Table 2: LOD and LLOQ for this compound in Different Biological Matrices
| Matrix | Limit of Detection (LOD) | Lower Limit of Quantification (LLOQ) | Source |
|---|---|---|---|
| Serum/Plasma | 0.01 ng/mL | 0.02 ng/mL | mdpi.com |
| Liver Tissue | 0.03 ng/mL | 0.09 ng/mL | mdpi.com |
Comparative Bile Acid Profiles Across Species and Experimental Models
Interspecies Differences in Bile Acid Composition (e.g., Murine vs. Human Bile Acid Pools)
The composition of the bile acid pool exhibits significant variation between species, with the distinction between mice and humans being particularly notable. A primary difference lies in the presence and abundance of muricholic acids. In mice, 6-hydroxylated muricholic acids (MCAs) are major constituents, making up approximately half of the total bile acid pool. nih.gov These include α-muricholic acid, β-muricholic acid, and ω-muricholic acid. wikipedia.org Conversely, these 6-hydroxylated bile acids are typically found only in very low concentrations in the human bile acid pool under normal physiological conditions. nih.gov
The primary bile acids synthesized from cholesterol in humans are cholic acid (CA) and chenodeoxycholic acid (CDCA). nih.gov In mice, the primary bile acids include CA and CDCA, as well as the muricholic acids. nih.gov The enzyme responsible for the 6-hydroxylation that forms muricholates in mice is the cytochrome P450 Cyp2c70, which is absent in humans. wikipedia.org This enzymatic difference is a critical factor driving the divergence in bile acid profiles. nih.gov
Furthermore, the conjugation of bile acids prior to secretion also differs. In mice, bile acids are almost exclusively conjugated with the amino acid taurine (B1682933). nih.govmdpi.com In humans, conjugation occurs with both taurine and glycine (B1666218). mdpi.comfrontiersin.org Consequently, tauro-conjugated muricholic acids, such as tauro-α-muricholic acid, tauro-β-muricholic acid, and tauro-omega-muricholic acid, are characteristic components of the murine enterohepatic system. wikipedia.orgnih.gov
| Feature | Murine Bile Acid Pool | Human Bile Acid Pool |
|---|---|---|
| Primary Bile Acids | Cholic acid, Chenodeoxycholic acid, Muricholic acids (α, β, ω) wikipedia.orgnih.gov | Cholic acid, Chenodeoxycholic acid nih.gov |
| Presence of Muricholic Acids | High abundance; constitute about half of the bile acid pool nih.gov | Present in very low concentrations wikipedia.orgnih.gov |
| Key Enzyme for Muricholic Acid Synthesis | Cyp2c70 (catalyzes 6-hydroxylation) wikipedia.org | Lacks Cyp2c70 activity nih.gov |
| Primary Form of Conjugation | Almost exclusively with Taurine nih.govmdpi.com | Glycine and Taurine mdpi.comfrontiersin.org |
This compound Levels in Various Animal Models and Physiological States
The concentration of this compound is altered in various animal models of disease and under specific physiological conditions.
In mouse models of Alzheimer's disease, levels of tauro-conjugated muricholic acids show significant changes. In female AppNL-G-F mice, a model for Alzheimer's, liver concentrations of tauro-α, ω-muricholic acid were observed to be decreased compared to wild-type controls. nih.gov Conversely, in male AppNL-G-F mice, there was an increase in the concentrations of conjugated primary bile acids, including tauro-α, ω-muricholic acid and tauro-β-muricholic acid. nih.gov
In a high-fat diet-induced mouse model of non-alcoholic fatty liver disease (NAFLD), hepatic levels of tauro-ω-muricholic acid were found to be decreased. caymanchem.commedchemexpress.com
Beyond animal models, tauro-ω-muricholic acid has been identified as a potential biomarker in a specific human physiological state. In infants with early-onset neonatal sepsis, tauro-ω-muricholic acid was found to be the predominant rare bile acid in their serum, showing an early rise. caymanchem.commedchemexpress.com
| Model / State | Species | Tissue/Fluid | Change in this compound Level |
|---|---|---|---|
| Alzheimer's Disease (AppNL-G-F) | Mouse (Female) | Liver | Decreased nih.gov |
| Alzheimer's Disease (AppNL-G-F) | Mouse (Male) | Liver | Increased nih.gov |
| Non-alcoholic fatty liver disease (NAFLD) | Mouse | Liver | Decreased caymanchem.commedchemexpress.com |
| Early-onset Neonatal Sepsis | Human | Serum | Increased (predominant rare bile acid) caymanchem.commedchemexpress.com |
Alterations in Bile Acid Pool Composition in Response to Experimental Interventions
The composition of the bile acid pool, including the levels of this compound, is responsive to experimental interventions such as dietary changes and exposure to certain compounds.
Dietary modifications have a direct impact on this compound levels. In mice, feeding a high-fat diet to induce non-alcoholic fatty liver disease (NAFLD) leads to decreased hepatic concentrations of tauro-ω-muricholic acid. caymanchem.commedchemexpress.com Furthermore, direct supplementation of the diet with other specific bile acids also alters its concentration. When mice were fed diets supplemented with cholic acid, deoxycholic acid, chenodeoxycholic acid, or ursodeoxycholic acid, a decrease in the hepatic levels of tauro-ω-muricholic acid was observed. caymanchem.com
In a different type of intervention, exposure to environmental contaminants was shown to affect related muricholic acids. Treatment of mice with antimony and/or copper resulted in significantly up-regulated levels of the FXR antagonist taurine-β-muricholic acid (T-β-MCA) in both the serum and liver. mdpi.com This change was linked to a reduction in Lactobacillus species in the gut microbiota. mdpi.com
| Experimental Intervention | Animal Model | Affected Compound | Observed Change in Level |
|---|---|---|---|
| High-Fat Diet (inducing NAFLD) | Mouse | This compound | Decreased (in liver) caymanchem.commedchemexpress.com |
| Diet supplemented with Cholic Acid | Mouse | This compound | Decreased (in liver) caymanchem.com |
| Diet supplemented with Deoxycholic Acid | Mouse | This compound | Decreased (in liver) caymanchem.com |
| Diet supplemented with Chenodeoxycholic Acid | Mouse | This compound | Decreased (in liver) caymanchem.com |
| Diet supplemented with Ursodeoxycholic Acid | Mouse | This compound | Decreased (in liver) caymanchem.com |
| Exposure to Antimony and/or Copper | Mouse | Taurine-β-muricholic acid | Increased (in serum and liver) mdpi.com |
Future Directions and Emerging Research Perspectives in Tauro Omega Muricholic Acid Biology
Elucidating Novel Signaling Pathways and Receptor-Ligand Interactions
TωMCA's interaction with key bile acid receptors, such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5), is a central area of ongoing research. mdpi.com While it is known that muricholic acids can act as antagonists to FXR, the precise nature and downstream consequences of TωMCA's binding to these receptors are not fully understood. wikipedia.orgnih.gov Future studies will likely focus on delineating the specific signaling cascades initiated or modulated by TωMCA. This includes identifying the full complement of genes and proteins whose expression is altered following receptor engagement.
A key area of interest is the potential for TωMCA to act as a biased agonist or antagonist, selectively activating certain downstream pathways while inhibiting others. Understanding these nuances is critical for predicting the physiological effects of TωMCA in different tissues and disease states. Advanced techniques such as cryo-electron microscopy and computational modeling will be invaluable in visualizing the precise binding of TωMCA to its receptors and identifying the conformational changes that dictate downstream signaling.
Furthermore, research is expanding to identify novel receptors and binding partners for TωMCA beyond the well-established FXR and TGR5. vulcanchem.com It is plausible that TωMCA interacts with other nuclear receptors, ion channels, or cell surface proteins, thereby exerting a wider range of biological effects than currently appreciated. sochob.clnih.gov High-throughput screening assays and affinity-based proteomics are powerful tools that can be employed to uncover these new interactions.
Exploring Undiscovered Microbial Transformations and Their Enzymatic Regulation
The synthesis of ω-muricholic acid, the precursor to TωMCA, is a multi-step process carried out by specific members of the gut microbiota. asm.org The conversion of β-muricholic acid to ω-muricholic acid involves a 6β-hydroxyl group oxidation followed by a 6α-hydroxyl group reduction, mediated by a consortium of anaerobic bacteria including Eubacterium lentum and atypical Fusobacterium species. vulcanchem.comasm.org However, the full spectrum of microbial species capable of these transformations and the specific enzymes involved remain to be fully characterized.
Future research will likely employ metagenomic and metatranscriptomic approaches to identify the genes and enzymes responsible for each step in the conversion process. asm.org This will involve sequencing the genomes of gut bacteria isolated from animal models and humans and correlating the presence of specific genes with the production of ω-muricholic acid. Functional genomic studies, where candidate genes are expressed in model organisms, will be crucial for confirming their enzymatic activity.
Moreover, the regulation of these microbial enzymatic pathways is an important area for investigation. Factors such as diet, host genetics, and the presence of other microbial species can all influence the composition and metabolic activity of the gut microbiome. keio.ac.jpfoodandnutritionresearch.net Understanding how these factors modulate the production of ω-muricholic acid will provide insights into the regulation of TωMCA levels in the host. For instance, dietary interventions with specific fibers have been shown to increase the production of 6α-hydroxylated bile acids like ω-muricholic acid. vulcanchem.combmj.com
Development and Characterization of Advanced Preclinical Models
Animal models, particularly genetically modified mice, have been instrumental in advancing our understanding of bile acid metabolism. nih.govnih.gov However, there are known species differences in bile acid composition and signaling between mice and humans, which can limit the direct translation of findings. nih.gov For example, while muricholic acids are abundant in mice, they are found in much lower concentrations in humans. wikipedia.org
To bridge this translational gap, there is a growing need for more sophisticated preclinical models. Humanized mouse models, in which the mouse liver is engrafted with human hepatocytes or the gut is colonized with a human microbiome, offer a promising approach to study human-specific aspects of TωMCA metabolism and signaling. researchgate.net
Furthermore, the development of organoid technology provides a powerful in vitro platform for studying bile acid biology in a human-relevant context. cam.ac.uk Liver and intestinal organoids, which are three-dimensional cell cultures that mimic the structure and function of their respective organs, can be used to investigate the synthesis, transport, and signaling of TωMCA in a controlled environment. nih.govphysiology.org Co-culture systems that combine liver and intestinal organoids can even model the enterohepatic circulation of bile acids, providing a more holistic view of their metabolism. nih.gov These advanced models will be invaluable for dissecting the molecular mechanisms underlying TωMCA's effects and for screening potential therapeutic interventions that target its pathways. keio.ac.jpcincinnatichildrens.org
Integration of Multi-Omics Approaches in Bile Acid Research (e.g., Metabolomics, Metagenomics, Transcriptomics)
A comprehensive understanding of TωMCA's role in health and disease requires the integration of multiple "omics" technologies. metwarebio.com This systems-level approach allows for the simultaneous analysis of different molecular layers, providing a more complete picture of the complex interactions that govern bile acid biology.
Metabolomics: Advanced mass spectrometry techniques enable the precise quantification of TωMCA and other bile acids in various biological samples, including blood, bile, and feces. mdpi.commdpi.com This allows researchers to correlate changes in TωMCA levels with different physiological states or disease conditions.
Metagenomics: Shotgun metagenomic sequencing of the gut microbiome provides a comprehensive view of the microbial genes and pathways involved in the production of ω-muricholic acid. asm.orgnih.gov This can help to identify the key microbial players and enzymatic steps in its synthesis.
Transcriptomics: RNA sequencing of host tissues, such as the liver and intestine, reveals the changes in gene expression that occur in response to TωMCA. mdpi.commdpi.com This can help to identify the signaling pathways and cellular processes that are regulated by this bile acid.
By integrating these multi-omics datasets, researchers can build comprehensive models of TωMCA's biological functions. frontiersin.orgfrontiersin.orgnih.govtandfonline.com For example, a study might combine metabolomics data showing elevated TωMCA levels with metagenomics data identifying an enrichment of specific bacterial species and transcriptomics data revealing the upregulation of genes involved in an anti-inflammatory pathway. This integrated approach can provide strong evidence for a causal link between the gut microbiome, TωMCA production, and host physiology.
The table below provides an overview of the key omics technologies and their applications in TωMCA research.
| Omics Technology | Application in TωMCA Research | Key Insights |
| Metabolomics | Quantify TωMCA and other bile acids in biological samples. | Correlate TωMCA levels with health and disease states. |
| Metagenomics | Sequence the genomes of gut microbes. | Identify microbial genes and pathways for ω-muricholic acid synthesis. |
| Transcriptomics | Analyze host gene expression in response to TωMCA. | Elucidate signaling pathways and cellular processes regulated by TωMCA. |
Q & A
Q. How can researchers distinguish T-ω-MCA from structurally similar bile acids in experimental workflows?
Q. What is the biological significance of T-ω-MCA in gut-liver axis studies?
Methodological Answer: T-ω-MCA is a secondary bile acid modulated by gut microbiota and hepatic enzymes. To study its role:
- Animal models : Use germ-free mice or antibiotic-treated cohorts to assess microbiota dependency.
- Biliary diversion models : Surgically reroute bile flow to observe systemic metabolite changes (e.g., altered T-ω-MCA levels in feces post-surgery) .
- Receptor assays : Evaluate its antagonistic effects on farnesoid X receptor (FXR) using luciferase reporter systems .
Advanced Research Questions
Q. How should researchers address contradictory data on T-ω-MCA’s role in metabolic disorders?
Methodological Answer: Contradictions often arise from matrix-specific effects (e.g., plasma vs. fecal concentrations) or dietary confounders . Mitigate this by:
- Standardized protocols : Control diet (e.g., high-fat vs. low-fat) and sampling timepoints.
- Multi-omics integration : Pair bile acid profiling with metagenomics (gut microbiota) and transcriptomics (hepatic genes like CYP7A1) .
- Meta-analysis : Aggregate datasets from public repositories (e.g., MetaboLights) to identify consensus trends .
Q. What experimental design considerations are critical for studying T-ω-MCA’s interaction with other bile acids?
Methodological Answer:
- Dose-response studies : Co-administer T-ω-MCA with primary bile acids (e.g., cholic acid) at physiological ratios (e.g., 1:10).
- In vitro models : Use primary hepatocytes or intestinal organoids to simulate enterohepatic circulation.
- Kinetic assays : Measure competitive binding to transporters (e.g., OATP1B3) via LC-MS/MS . Key Pitfall: Avoid over-reliance on synthetic media lacking physiological bile acid diversity .
Q. How can researchers validate the specificity of antibodies or probes targeting T-ω-MCA?
Methodological Answer:
- Cross-reactivity testing : Incubate probes with structurally similar bile acids (e.g., T-α-MCA, T-β-MCA) via ELISA or surface plasmon resonance.
- Knockout validation : Use CRISPR-Cas9 to delete BAAT (bile acid-CoA:amino acid N-acyltransferase) in cell lines, abolishing taurine conjugation .
- Negative controls : Include samples from bile acid-deficient models (e.g., Cyp27a1⁻/⁻ mice) .
Data Analysis & Reporting
Q. What statistical approaches resolve variability in T-ω-MCA quantification across studies?
Methodological Answer:
- Normalization : Express levels relative to internal standards (e.g., deuterated T-ω-MCA) or creatinine (urine/plasma).
- Multivariate analysis : Apply principal component analysis (PCA) to distinguish technical noise from biological variation .
- Power calculations : Use pilot data to determine cohort sizes; bile acids often require n ≥ 8 for 80% power .
Q. How should researchers handle missing or censored T-ω-MCA data in longitudinal studies?
Methodological Answer:
- Imputation methods : Use k-nearest neighbors (KNN) for metabolomics datasets with <20% missingness.
- Censored data : Apply Tobit regression for values below detection limits .
- Reporting standards : Disclose missing data rates and imputation methods in supplementary materials per MIAMI guidelines .
Ethical & Reproducibility Considerations
Q. What steps ensure reproducibility of T-ω-MCA studies across labs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
